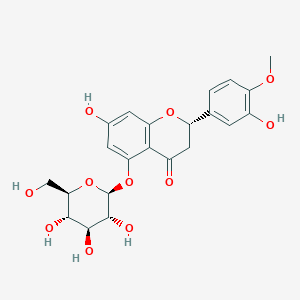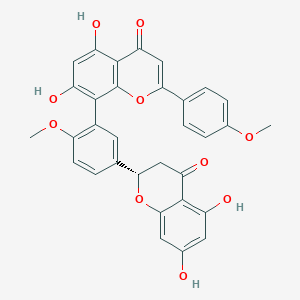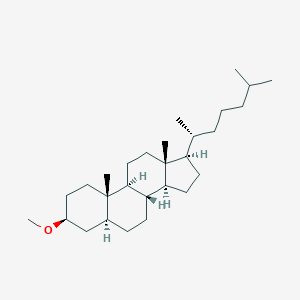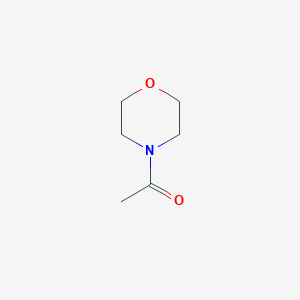
Hesperetina 5-O-glucósido
Descripción general
Descripción
Hesperetin 5-O-glucoside is a glycoside and a member of flavonoids.
Hesperetin 5-O-glucoside is a natural product found in Prunus persica and Prunus davidiana with data available.
Aplicaciones Científicas De Investigación
Actividad antioxidante
El Hesperetina 5-O-glucósido se ha identificado como un nuevo compuesto flavonoides con excelente actividad antioxidante. Su valor IC50 para la eliminación de radicales libres DPPH se informa que es de 8.72 mg / L, lo que indica su potencial para combatir el estrés oxidativo .
Inhibición enzimática
Este compuesto ha mostrado una inhibición de tipo mixto en el estudio cinético de la inhibición de la enzima PTP1B. Se une eficazmente con los residuos de aminoácidos clave, lo que sugiere un buen ajuste para la cavidad alostérica del PTP1B .
Actividad antiinflamatoria
Presenta propiedades antiinflamatorias que podrían ser beneficiosas para el tratamiento de diversas afecciones inflamatorias .
Actividad anticancerígena
El this compound se ha encontrado en extractos de hojas / tallos de mostaza tumoral y está asociado con la actividad antitumoral .
Actividad antimicrobiana
Este compuesto también posee actividades antimicrobianas, lo que podría hacerlo útil en el desarrollo de nuevos antibióticos o conservantes .
Protección cardiovascular
Tiene funciones relacionadas con la regulación de los lípidos sanguíneos, la reducción del colesterol y la protección del sistema cardiovascular .
Mejora de la salud de la piel
Como antioxidante natural, el this compound se puede utilizar con fines antienvejecimiento y para mejorar la calidad de la piel .
Mecanismo De Acción
Target of Action
Hesperetin 5-O-glucoside primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) . These targets play a crucial role in cholesterol metabolism and lipoprotein assembly, respectively .
Mode of Action
Hesperetin 5-O-glucoside reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and reduces MTP activity . Additionally, it seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .
Biochemical Pathways
The inhibition of ACAT genes and MTP by Hesperetin 5-O-glucoside affects the cholesterol metabolism pathway and the lipoprotein assembly pathway . The upregulation of the LDL receptor enhances the reuptake of lipoproteins, contributing to the regulation of cholesterol levels .
Pharmacokinetics
Hesperetin 5-O-glucoside, like all flavonoids, is rapidly metabolized in intestinal and liver cells upon digestion in the gastrointestinal tract . This process releases smaller metabolites into the blood and urine for excretion . The oral bioavailability of Hesperetin 5-O-glucoside is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes .
Result of Action
The action of Hesperetin 5-O-glucoside results in a reduction of cholesteryl ester mass and inhibition of apoB secretion by up to 80% . This leads to a decrease in cholesterol levels . It may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Action Environment
The action, efficacy, and stability of Hesperetin 5-O-glucoside can be influenced by environmental conditions such as temperature, pH, and light . Its solubility can also be affected by the position of a sugar moiety at the C-5-position . The nature, position, and number of sugar moieties in the flavonoid structure, as well as conjugation, can influence its ability to inhibit PTP1B .
Análisis Bioquímico
Biochemical Properties
Hesperetin 5-O-glucoside is involved in various biochemical reactions. It is transformed to hesperetin in the presence of the 4’-O-methyltransferase enzyme . This hesperetin is then glycosylated at the C-7 position by the flavanone 7-O-glucosyltransferase enzyme to generate the hesperetin 5-O-glucoside molecule .
Cellular Effects
Hesperetin 5-O-glucoside has significant effects on various types of cells and cellular processes. It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . These effects are confirmed well in in vitro and in vivo studies .
Molecular Mechanism
The molecular mechanism of action of Hesperetin 5-O-glucoside is complex and involves multiple pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Hesperetin 5-O-glucoside change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .
Propiedades
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBWGKNSBMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69651-80-5 | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 - 258 °C | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?
A1: Hesperetin 5-O-glucoside exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.
Q2: How does the structure of Hesperetin 5-O-glucoside influence its PTP1B inhibitory activity?
A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in Hesperetin 5-O-glucoside seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].
Q3: What is the mechanism of PTP1B inhibition by Hesperetin 5-O-glucoside?
A3: Kinetic studies have revealed that Hesperetin 5-O-glucoside acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.
Q4: Is there evidence supporting the interaction between Hesperetin 5-O-glucoside and PTP1B?
A4: Yes, molecular docking studies demonstrate that Hesperetin 5-O-glucoside exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.
Q5: Beyond PTP1B inhibition, does Hesperetin 5-O-glucoside exhibit other biological activities?
A5: Research indicates that Hesperetin 5-O-glucoside, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].
Q6: What analytical techniques are employed to identify and quantify Hesperetin 5-O-glucoside?
A6: Various analytical techniques are used to study Hesperetin 5-O-glucoside. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying Hesperetin 5-O-glucoside alongside other compounds present in plant extracts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















